molecular formula C10H12ClNO2 B13879440 Methyl 2-(2-aminoethyl)-5-chlorobenzoate

Methyl 2-(2-aminoethyl)-5-chlorobenzoate

Cat. No.: B13879440
M. Wt: 213.66 g/mol
InChI Key: INLKOPOJRSDJRU-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminoethyl)-5-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, an aminoethyl side chain, and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-aminoethyl)-5-chlorobenzoate typically involves the esterification of 5-chlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting methyl 5-chlorobenzoate is then subjected to a nucleophilic substitution reaction with 2-aminoethanol under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminoethyl)-5-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl side chain can be oxidized to form corresponding amides or nitriles.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of hydroxylated, thiolated, or aminated derivatives.

Scientific Research Applications

Methyl 2-(2-aminoethyl)-5-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminoethyl)-5-chlorobenzoate involves its interaction with specific molecular targets. The aminoethyl side chain can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-aminoethyl)-4-chlorobenzoate
  • Methyl 2-(2-aminoethyl)-5-bromobenzoate
  • Methyl 2-(2-aminoethyl)-5-fluorobenzoate

Uniqueness

Methyl 2-(2-aminoethyl)-5-chlorobenzoate is unique due to the specific positioning of the chlorine atom on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

methyl 2-(2-aminoethyl)-5-chlorobenzoate

InChI

InChI=1S/C10H12ClNO2/c1-14-10(13)9-6-8(11)3-2-7(9)4-5-12/h2-3,6H,4-5,12H2,1H3

InChI Key

INLKOPOJRSDJRU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)CCN

Origin of Product

United States

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